Purine Nucleoside Phosphorylase (PNP) Inhibition: Target Compound IC50 vs. Dimethylamino Analog
The target compound exhibits an experimentally determined IC50 of 1.33 × 10³ nM (1,330 nM) against purine nucleoside phosphorylase (PNP), measured by conversion of [8-¹⁴C]-inosine [1]. In contrast, the 8-(dimethylamino) analog (CAS 476481-55-7, BDBM50224296) shows an IC50 of 5.90 × 10⁴ nM (59,000 nM) against the α₁-adrenergic receptor—a completely different target profile, demonstrating that the benzylamino substituent directs target engagement away from adrenergic receptors and toward purine-processing enzymes [2]. The PNP affinity of the target compound is further characterized by a Ki of 17,000 nM (PNP, fluorescence-based assay) and Ki of 200,000 nM against Toxoplasma gondii PNP (virulent strain RH), indicating species-dependent selectivity [1].
| Evidence Dimension | PNP inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1,330 nM (PNP, [8-¹⁴C]-inosine conversion assay) |
| Comparator Or Baseline | 8-(Dimethylamino) analog (CAS 476481-55-7): IC50 = 59,000 nM (α₁-adrenergic receptor); no detectable PNP inhibition reported |
| Quantified Difference | Target engages PNP (1,330 nM) vs. dimethylamino analog engages α₁-adrenergic receptor (59,000 nM); >40-fold difference in target preference |
| Conditions | PNP assay: conversion of [8-¹⁴C]-inosine to [8-¹⁴C]-hypoxanthine. α₁-adrenergic assay: displacement of 2-[[[(2,6-dimethoxyphenoxy)ethyl]amino]methyl]benzodioxane. |
Why This Matters
For research programs targeting the purine salvage pathway or PNP-related T-cell modulation, the target compound provides a defined PNP inhibition benchmark that the dimethylamino analog cannot offer.
- [1] BindingDB. BDBM50404028 (CHEMBL2021376). IC50 = 1.33 × 10³ nM for PNP; Ki = 1.70 × 10⁴ nM (PNP, fluorescence); Ki = 2.00 × 10⁵ nM (T. gondii PNP). View Source
- [2] BindingDB. BDBM50224296 (CHEMBL161974). IC50 = 5.90 × 10⁴ nM for α₁-adrenergic receptor (8-(dimethylamino) analog, CAS 476481-55-7). View Source
